MPNE

Description

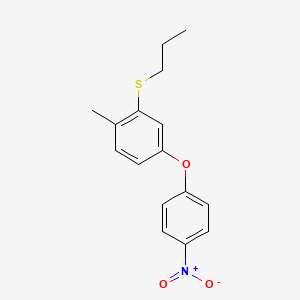

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

49828-23-1 |

|---|---|

Molecular Formula |

C16H17NO3S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-methyl-4-(4-nitrophenoxy)-2-propylsulfanylbenzene |

InChI |

InChI=1S/C16H17NO3S/c1-3-10-21-16-11-15(7-4-12(16)2)20-14-8-5-13(6-9-14)17(18)19/h4-9,11H,3,10H2,1-2H3 |

InChI Key |

QESHFTYKFFOOPN-UHFFFAOYSA-N |

SMILES |

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |

Canonical SMILES |

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |

Other CAS No. |

49828-23-1 |

Synonyms |

4-methyl-3-(n-propylthio)phenyl 4-nitrophenyl ether MPNE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylethcathinone (4-MEC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylethcathinone (4-MEC) is a synthetic stimulant of the cathinone class, chemically related to mephedrone.[1] It has emerged as a designer drug, often marketed as a substitute for controlled substances like mephedrone.[2] Chemically known as 2-(ethylamino)-1-(4-methylphenyl)propan-1-one, 4-MEC is an N-ethylated analog of 4-methylmethcathinone.[2] Due to its potential for abuse and lack of accepted medical use, it is classified as a Schedule I controlled substance in the United States.[2][3] This guide provides a comprehensive technical overview of 4-MEC, focusing on its chemical properties, mechanism of action, and analytical methodologies.

Chemical and Physical Properties

4-MEC is typically found as a white, water-soluble hydrochloride salt powder.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H17NO | PubChem |

| Molecular Weight | 191.27 g/mol | PubChem |

| IUPAC Name | 2-(ethylamino)-1-(p-tolyl)propan-1-one | PubChem |

| CAS Number | 1225617-18-4 | PubChem |

| Purity (as hydrochloride) | Crystalline solid | Cayman Chemical |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | Cayman Chemical |

Mechanism of Action

4-MEC's primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.[4] It acts as a non-selective substrate for these transporters, with a notable affinity for the serotonin transporter (SERT).[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of 4-MEC at the synaptic cleft.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Substituted Cathinones: Mephedrone, 4-MPD, NEP, and 4-MEAP

An authoritative resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and biological actions of four prominent synthetic cathinones.

Disclaimer: The following information is intended for academic and research purposes only. The substances described herein are controlled substances in many jurisdictions and may be associated with significant health risks. This document does not endorse or encourage the use of these substances.

The acronym "MPNE" is not a standard chemical identifier and can be ambiguous. In the context of psychoactive substance research and drug development, it is likely to be a colloquialism or a typographical error for related compounds within the substituted cathinone class. This guide provides a comprehensive overview of the most probable candidates that a researcher using this term might be investigating: Mephedrone (often abbreviated as 4-MMC), 4-Methylpentedrone (4-MPD), N-Ethylpentedrone (NEP), and 4-Methyl-α-ethylaminopentiophenone (4-MEAP). These synthetic stimulants have garnered significant attention in the scientific community due to their complex pharmacology and prevalence as novel psychoactive substances.

Chemical Structure and Physicochemical Properties

Substituted cathinones are derivatives of cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis). The core chemical structure is a phenethylamine with a ketone group at the beta position. Modifications to the aromatic ring, the alkyl chain, and the amino group result in a wide array of compounds with varying potencies and pharmacological profiles.

Core Structure

The generalized structure of the cathinones discussed in this guide is presented below:

Physicochemical Data

The following tables summarize the key physicochemical properties of Mephedrone, 4-MPD, NEP, and 4-MEAP.

Table 1: Chemical Identity and Physical Properties

| Property | Mephedrone (4-MMC) | 4-Methylpentedrone (4-MPD) | N-Ethylpentedrone (NEP) | 4-Methyl-α-ethylaminopentiophenone (4-MEAP) |

| IUPAC Name | (RS)-2-Methylamino-1-(4-methylphenyl)propan-1-one[1] | 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one | 2-(Ethylamino)-1-phenyl-1-pentanone[2] | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone[3] |

| Synonyms | 4-Methylmethcathinone, 4-MMC, Meow Meow[1] | 4-Methyl-α-methylamino-valerophenone[4] | α-Ethylaminopentiophenone, α-EAPP[5] | 4-MEAPP, N-Ethyl-4'-methylnorpentedrone[3] |

| CAS Number | 1189805-46-6[1] | 1373918-61-6[4] | 779974-89-9[2] | 746540-82-9[3] |

| Molecular Formula | C₁₁H₁₅NO[1] | C₁₃H₁₉NO[4] | C₁₃H₁₉NO[2] | C₁₄H₂₁NO[3] |

| Molecular Weight | 177.24 g/mol [1] | 205.30 g/mol [4] | 205.30 g/mol [2] | 219.32 g/mol [3] |

| Appearance | White or off-white powder/crystals[1][6] | White or off-white powder[6] | Fine white powder[7] | Not widely reported |

| Solubility | Soluble in DMSO (>20mg/mL)[8] | Soluble in organic solvents[6] | Not specified | Not specified |

Synthesis and Experimental Protocols

The synthesis of these substituted cathinones typically involves the bromination of a substituted propiophenone or valerophenone, followed by amination.

General Synthesis Workflow

The following diagram illustrates a common synthetic route for these compounds.

Example Experimental Protocol: Synthesis of Mephedrone

This protocol is adapted from the chemical literature and is provided for informational purposes only.

-

Bromination of 4-methylpropiophenone: 4-methylpropiophenone is dissolved in glacial acetic acid. Bromine is then added dropwise to the solution, leading to the formation of 4'-methyl-2-bromopropiophenone.[1]

-

Work-up: The resulting oil fraction is dissolved in a suitable solvent like dichloromethane.

-

Amination: The dichloromethane solution is added to a solution of methylamine hydrochloride and a base such as triethylamine in dichloromethane.

-

Acid-Base Extraction: Hydrochloric acid is added, and the aqueous layer is separated. This layer is then made alkaline with a base like sodium hydroxide.

-

Final Extraction and Purification: The freebase mephedrone is extracted with dichloromethane. The solvent is then evaporated, and the resulting product can be further purified, for example, by converting it to its hydrochloride salt and recrystallizing.

Mechanism of Action and Biological Properties

These compounds primarily act as monoamine transporter inhibitors and/or releasing agents, leading to increased synaptic concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

Signaling Pathway

The interaction of these cathinones with monoamine transporters is depicted below.

Pharmacological Data

The following table summarizes the available quantitative data on the interaction of these compounds with monoamine transporters. Lower IC₅₀ values indicate higher potency.

Table 2: Monoamine Transporter Inhibition Potency (IC₅₀, nM)

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |

| Mephedrone | 129 | 50.8 | 38.6 | [1] |

| 4-MPD | ~1000 | ~30,000 | Not Reported | [9] |

| NEP | ~100 | ~6000 | Not Reported | [9] |

| 4-MEAP | ~100 | ~10,000 | Not Reported | [9] |

Note: Data are derived from in vitro studies, and potencies may differ in vivo.

Analytical Methodologies

The detection and quantification of these substituted cathinones in biological matrices are crucial for clinical and forensic toxicology.

Analytical Workflow

A typical workflow for the analysis of these compounds in biological samples is outlined below.

Experimental Protocol: LC-MS/MS Analysis

The following provides a general outline of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of these compounds.

-

Sample Preparation: A biological sample (e.g., urine, blood) is subjected to a sample clean-up and extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes of interest and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate the cathinone derivatives from other compounds in the sample based on their polarity. A mobile phase gradient consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target analyte are monitored for sensitive and selective detection and quantification. Mephedrone and its metabolites can be detected in biological samples using these techniques.[10]

Conclusion

Mephedrone, 4-MPD, NEP, and 4-MEAP are potent synthetic cathinones with complex pharmacological profiles. Their primary mechanism of action involves the modulation of monoamine transporters, leading to significant stimulant effects. The subtle variations in their chemical structures result in notable differences in their potencies and relative effects on the dopaminergic, serotonergic, and noradrenergic systems. A thorough understanding of their chemical properties, synthesis, and biological activities is essential for the scientific and medical communities to address the challenges posed by the continuous emergence of novel psychoactive substances. Further research is warranted to fully elucidate their metabolic pathways, long-term effects, and potential for therapeutic applications or abuse.

References

- 1. Mephedrone - Wikipedia [en.wikipedia.org]

- 2. chemicalroute.com [chemicalroute.com]

- 3. 4-Methyl-α-ethylaminopentiophenone - Wikipedia [en.wikipedia.org]

- 4. 4-Methylpentedrone - Wikipedia [en.wikipedia.org]

- 5. N-Ethylpentedrone - Wikipedia [en.wikipedia.org]

- 6. synthachem.com [synthachem.com]

- 7. medeusresearchchem.com [medeusresearchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Navigating the Molecular Maze: A Technical Guide to the Mechanisms of Action in Melanoma Therapies

For Researchers, Scientists, and Drug Development Professionals

The paradigm of melanoma treatment has been dramatically reshaped over the past decade, moving from the blunt instrument of chemotherapy to the precision of targeted therapies and the revolutionary power of immunotherapy. This guide provides an in-depth technical exploration of the core mechanisms of action of the principal therapeutic agents currently transforming melanoma care. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular underpinnings of these treatments, quantitative data for comparative analysis, and methodologies for key experimental assessments.

Targeted Therapy: Intercepting the Aberrant Signals

Approximately half of all cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly the V600E substitution. This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1][2] Targeted therapies, specifically BRAF and MEK inhibitors, are designed to intercept this aberrant signaling.

BRAF Inhibitors: Directly Targeting the Mutated Kinase

BRAF inhibitors, such as vemurafenib, dabrafenib, and encorafenib, are small molecules that selectively bind to and inhibit the kinase activity of the mutated BRAF protein.[3] This blockade prevents the phosphorylation of downstream targets, MEK1 and MEK2, thereby halting the pro-proliferative signaling cascade.[4]

The efficacy of BRAF inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.

| Inhibitor | BRAF V600E IC50 (nM) | Cell Line | Reference |

| Vemurafenib | 31 | A375 | [5] |

| Dabrafenib | 0.8 | A375 | [5] |

| Encorafenib | 0.3 | A375 | [6] |

Table 1: In vitro potency of selected BRAF inhibitors against the BRAF V600E mutation.

MEK Inhibitors: A Downstream Blockade

MEK inhibitors, including trametinib, cobimetinib, and binimetinib, target MEK1 and MEK2, the kinases immediately downstream of BRAF.[7] By inhibiting MEK, these drugs prevent the phosphorylation and activation of ERK1 and ERK2, the final kinases in the MAPK cascade, which in turn regulate a multitude of transcription factors involved in cell proliferation and survival.[8]

The combination of a BRAF inhibitor with a MEK inhibitor has become the standard of care for patients with BRAF-mutated melanoma.[9] This dual blockade provides a more profound and durable inhibition of the MAPK pathway, overcoming some of the resistance mechanisms that can arise with BRAF inhibitor monotherapy.[4]

Clinical trials have demonstrated the superior efficacy of combination therapy over monotherapy.

| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |

| COMBI-v | Dabrafenib + Trametinib | 64% | 13% | 11.4 months | [9] |

| Vemurafenib | 51% | 8% | 7.3 months | [9] | |

| coBRIM | Cobimetinib + Vemurafenib | 70% | 16% | 12.3 months | [10] |

| Placebo + Vemurafenib | 50% | 11% | 7.2 months | [10] |

Table 2: Key efficacy data from pivotal phase III clinical trials of combined BRAF and MEK inhibition in BRAF V600-mutant melanoma.

Signaling Pathway: The MAPK Cascade and its Inhibition

The following diagram illustrates the MAPK signaling pathway and the points of intervention for BRAF and MEK inhibitors.

Immunotherapy: Unleashing the Body's Defenses

Immunotherapy has revolutionized the treatment of advanced melanoma by harnessing the patient's own immune system to recognize and eliminate cancer cells. The mainstay of immunotherapy in melanoma involves immune checkpoint inhibitors, which block proteins that normally put the brakes on T-cell activation.

CTLA-4 Inhibition: Releasing the Brakes on T-Cell Priming

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a key negative regulator of T-cell activation.[11] It is primarily expressed on T cells and functions during the initial priming phase in the lymph nodes. By binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs), CTLA-4 outcompetes the co-stimulatory molecule CD28, thereby dampening T-cell activation.[12]

Ipilimumab is a monoclonal antibody that blocks CTLA-4, preventing its interaction with CD80/CD86.[12] This blockade removes the inhibitory signal, allowing for a more robust and sustained activation of T cells, which can then recognize and attack melanoma cells.

PD-1/PD-L1 Inhibition: Restoring T-Cell Effector Function in the Tumor Microenvironment

Programmed cell death protein 1 (PD-1) is another inhibitory receptor expressed on activated T cells.[13] Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and an inability to effectively kill the tumor cell.[14]

PD-1 inhibitors, such as nivolumab and pembrolizumab, are monoclonal antibodies that block the interaction between PD-1 and PD-L1.[13] This restores the T cell's cytotoxic function within the tumor microenvironment, allowing it to eliminate cancer cells.

Clinical trials have demonstrated significant and durable responses to immune checkpoint inhibitors in a subset of patients with advanced melanoma.

| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) Rate | 5-Year Overall Survival (OS) Rate | Reference |

| CheckMate 067 | Nivolumab + Ipilimumab | 58% | 22% | 52% | [15] |

| Nivolumab | 45% | 19% | 44% | [15] | |

| Ipilimumab | 19% | 6% | 26% | [15] | |

| KEYNOTE-006 | Pembrolizumab | 34% | 6% | 41% | [14] |

| Ipilimumab | 12% | 1% | 25% | [14] |

Table 3: Key efficacy data from pivotal phase III clinical trials of immune checkpoint inhibitors in advanced melanoma.

Mechanism of Action: Immune Checkpoint Blockade

The following diagram illustrates the mechanism of action of CTLA-4 and PD-1 inhibitors in enhancing the anti-tumor immune response.

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to the research and development of novel melanoma therapies. The following sections provide detailed methodologies for key in vitro assays.

BRAF Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against BRAF kinase.[12]

Objective: To measure the IC50 of a test compound against recombinant BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

MEK1 (inactive) as substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound and control inhibitor (e.g., Dabrafenib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and MEK1 substrate in kinase assay buffer to the desired concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound/control, followed by the BRAF V600E enzyme. Incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add the MEK1 substrate and ATP to initiate the kinase reaction. Incubate for 1 hour at 30°C.

-

Detect Kinase Activity: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read Plate: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This protocol describes a method to assess the effect of a test compound on the viability of melanoma cell lines.[16]

Objective: To determine the IC50 of a test compound in BRAF-mutant and wild-type melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375 [BRAF V600E], SK-MEL-28 [BRAF V600E], and MeWo [BRAF wild-type])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Read Plate: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) as a pharmacodynamic marker of MAPK pathway inhibition.[14]

Objective: To assess the inhibition of ERK phosphorylation in melanoma cells treated with a BRAF or MEK inhibitor.

Materials:

-

Melanoma cell line (e.g., A375)

-

Test compound (BRAF or MEK inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat melanoma cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal.

T-Cell Activation Assay

This protocol provides a method to evaluate the effect of immunomodulatory antibodies on T-cell activation.[17]

Objective: To measure the activation of human T cells in response to co-stimulation and treatment with an immune checkpoint inhibitor.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

T-cell isolation kit

-

RPMI 1640 medium with 10% human serum

-

Anti-CD3 and anti-CD28 antibodies

-

Test antibody (e.g., anti-PD-1) and isotype control

-

Cell proliferation dye (e.g., CFSE)

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD25, anti-IFN-γ)

Procedure:

-

T-Cell Isolation: Isolate T cells from human PBMCs using a negative selection kit.

-

Cell Staining: Label the T cells with a cell proliferation dye according to the manufacturer's protocol.

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody.

-

Cell Culture: Add the labeled T cells to the coated plate along with soluble anti-CD28 antibody.

-

Treatment: Add the test antibody or isotype control to the appropriate wells.

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers and intracellular cytokines.

-

Acquire the data on a flow cytometer.

-

-

Data Analysis: Analyze the data to determine the percentage of proliferating T cells (based on dye dilution) and the expression of activation markers (e.g., CD25) and effector cytokines (e.g., IFN-γ) in different T-cell subsets (CD4+ and CD8+).

Conclusion

The treatment of melanoma has been transformed by a deeper understanding of its molecular drivers and the intricate interplay between cancer and the immune system. Targeted therapies and immunotherapies, with their distinct and complementary mechanisms of action, have significantly improved outcomes for patients with advanced disease. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in their continued efforts to refine existing therapies and discover novel approaches to combat this challenging disease. The ongoing exploration of resistance mechanisms and the development of rational combination strategies will be crucial in further advancing the field and improving the lives of patients with melanoma.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ipilimumab: An Anti-CTLA-4 Antibody for Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Five-Year Survival Rates with BRAF-MEK Inhibitors in Metastatic Melanoma with BRAF Mutation - Oncology Practice Management [oncpracticemanagement.com]

- 10. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Myeloproliferative Neoplasms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloproliferative neoplasms (MPNs) represent a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. This technical guide provides an in-depth overview of the seminal discoveries that have shaped our understanding of MPN pathogenesis, from the initial clinical descriptions to the identification of key driver mutations and the development of targeted therapies. We present a historical timeline of these milestones, detail the core signaling pathways implicated in MPN development, provide comprehensive tables of quantitative data from pivotal clinical trials of approved therapies, and offer detailed experimental protocols for the detection of the major MPN-associated mutations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of hematology and oncology.

A Historical Perspective on Myeloproliferative Neoplasms

The conceptualization of MPNs has evolved over more than a century and a half, driven by key clinical observations and technological advancements in cytogenetics and molecular biology.

Early Descriptions and the Unifying Concept:

The history of MPNs can be traced back to the 19th century with the first detailed descriptions of what we now recognize as chronic myeloid leukemia (CML) in 1845.[1] It wasn't until 1951 that William Dameshek first proposed the unifying concept of "myeloproliferative disorders," grouping together CML, polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF) based on their shared features of excessive proliferation of myeloid cells.[2][3][4][5]

The Discovery of the Philadelphia Chromosome and BCR-ABL:

A pivotal moment in the history of MPNs was the discovery of the Philadelphia (Ph) chromosome in CML by Nowell and Hungerford in 1960.[2][4] This was the first consistent chromosomal abnormality linked to a human malignancy. In 1973, Janet Rowley further elucidated that the Ph chromosome was the result of a reciprocal translocation between chromosomes 9 and 22, t(9;22).[3] This groundbreaking work paved the way for the identification of the oncogenic BCR-ABL1 fusion gene in the 1980s, which is the hallmark of CML.[6] The discovery of the constitutively active tyrosine kinase activity of the BCR-ABL protein led to the development of the first targeted cancer therapy, imatinib, a small molecule ABL inhibitor, by Brian Druker in 1996.[3]

The Era of "BCR-ABL-Negative" MPNs and the Discovery of Driver Mutations:

With CML defined by the presence of the BCR-ABL1 fusion gene, the focus shifted to understanding the molecular basis of the "Ph-negative" MPNs (PV, ET, and PMF). A major breakthrough came in 2005 with the near-simultaneous discovery by multiple independent research groups of a single acquired gain-of-function mutation in the Janus kinase 2 (JAK2) gene, designated as V617F.[4] This mutation was found in the vast majority of patients with PV and in about half of those with ET and PMF.[4]

This discovery was followed by the identification of other driver mutations that also lead to the constitutive activation of the JAK-STAT signaling pathway. In 2006, mutations in the thrombopoietin receptor gene, MPL, were identified in a subset of JAK2-negative ET and PMF patients. Subsequently, in 2013, mutations in the calreticulin (CALR) gene were discovered in the majority of JAK2- and MPL-negative ET and PMF patients.[4] These discoveries have revolutionized the diagnosis and classification of MPNs.

A timeline of these key discoveries is presented below:

| Year | Discovery/Milestone | Significance |

| 1845 | First detailed description of Chronic Myeloid Leukemia (CML).[1] | Initial recognition of a distinct myeloproliferative disorder. |

| 1951 | William Dameshek proposes the concept of "myeloproliferative disorders".[2][3][4][5] | Unifying concept for a group of related myeloid malignancies. |

| 1960 | Discovery of the Philadelphia (Ph) chromosome in CML.[2][4] | First consistent chromosomal abnormality linked to a human cancer. |

| 1973 | Janet Rowley identifies the Ph chromosome as a t(9;22) translocation.[3] | Elucidation of the genetic basis of the Ph chromosome. |

| 1985 | Identification of the BCR-ABL1 fusion gene in CML.[6] | Discovery of the oncogene driving CML. |

| 1996 | Brian Druker discovers imatinib, a targeted inhibitor of BCR-ABL.[3] | Dawn of targeted therapy for cancer. |

| 2005 | Discovery of the JAK2 V617F mutation in PV, ET, and PMF.[4] | Identification of the most common driver mutation in Ph-negative MPNs. |

| 2006 | Identification of activating mutations in the MPL gene. | Discovery of another key driver mutation in JAK2-negative MPNs. |

| 2013 | Discovery of mutations in the CALR gene.[4] | Identification of the driver mutation in the majority of JAK2/MPL-negative ET and PMF. |

| 2011 | FDA approval of ruxolitinib for myelofibrosis.[7] | First JAK inhibitor approved for the treatment of MPNs. |

| 2019 | FDA approval of fedratinib for myelofibrosis.[7] | Second JAK inhibitor approved for myelofibrosis. |

| 2022 | FDA approval of pacritinib for myelofibrosis with severe thrombocytopenia.[7] | A new treatment option for a specific subset of myelofibrosis patients. |

| 2023 | FDA approval of momelotinib for myelofibrosis with anemia.[7] | A JAK inhibitor with a distinct mechanism of action addressing anemia. |

Core Signaling Pathways in Myeloproliferative Neoplasms

The pathogenesis of Ph-negative MPNs is predominantly driven by the constitutive activation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][8] This aberrant signaling leads to uncontrolled cell proliferation, differentiation, and survival.

Figure 1: The JAK-STAT Signaling Pathway in Myeloproliferative Neoplasms. This diagram illustrates the central role of the JAK-STAT pathway in MPNs. Driver mutations in JAK2, CALR, or MPL lead to constitutive activation of JAK2, which in turn phosphorylates STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and promote the transcription of genes involved in cell proliferation and survival. The pathway also activates downstream PI3K/AKT and RAS/MEK/ERK signaling.

Quantitative Data from Pivotal Clinical Trials

The development of JAK inhibitors has transformed the treatment landscape for patients with myelofibrosis. The following tables summarize the key efficacy data from the pivotal clinical trials of the four FDA-approved JAK inhibitors.

Table 1: Ruxolitinib - COMFORT-I & COMFORT-II Trials

| Endpoint | COMFORT-I (Ruxolitinib vs. Placebo)[5][9][10] | COMFORT-II (Ruxolitinib vs. Best Available Therapy)[11] |

| Primary Endpoint | ≥35% Reduction in Spleen Volume at Week 24 | ≥35% Reduction in Spleen Volume at Week 48 |

| Ruxolitinib | 41.9% | 28.5% |

| Control | 0.7% | 0% |

| p-value | <0.001 | <0.0001 |

| Key Secondary Endpoint | ≥50% Improvement in Total Symptom Score (TSS) at Week 24 | - |

| Ruxolitinib | 45.9% | - |

| Control | 5.3% | - |

| p-value | <0.001 | - |

Table 2: Fedratinib - JAKARTA & JAKARTA-2 Trials

| Endpoint | JAKARTA (Fedratinib vs. Placebo; JAKi-naïve)[6][12][13][14] | JAKARTA-2 (Fedratinib; Post-Ruxolitinib)[13][15] |

| Primary Endpoint | ≥35% Reduction in Spleen Volume at Week 24 | ≥35% Reduction in Spleen Volume at End of Cycle 6 |

| Fedratinib (400 mg) | 47% | 31% |

| Control | 1% | - |

| p-value | <0.0001 | - |

| Key Secondary Endpoint | ≥50% Improvement in Total Symptom Score (TSS) at Week 24 | ≥50% Improvement in TSS at End of Cycle 6 |

| Fedratinib (400 mg) | 40% | 27% |

| Control | 9% | - |

| p-value | <0.0001 | - |

Table 3: Pacritinib - PERSIST-1 & PERSIST-2 Trials

| Endpoint | PERSIST-1 (Pacritinib vs. BAT, excluding JAKi)[16][17][18][19] | PERSIST-2 (Pacritinib vs. BAT, including Ruxolitinib)[16][17][18][19] |

| Primary Endpoint | ≥35% Reduction in Spleen Volume at Week 24 | ≥35% Reduction in Spleen Volume at Week 24 |

| Pacritinib | 19.1% | 18% |

| Control | 4.7% | 3% |

| p-value | 0.0003 | 0.001 |

| Key Secondary Endpoint | ≥50% Improvement in Total Symptom Score (TSS) at Week 24 | ≥50% Improvement in TSS at Week 24 |

| Pacritinib | 24.5% | 25% |

| Control | 9.9% | 14% |

| p-value | <0.0001 | 0.079 |

Table 4: Momelotinib - SIMPLIFY-1 & MOMENTUM Trials

| Endpoint | SIMPLIFY-1 (Momelotinib vs. Ruxolitinib; JAKi-naïve)[20][21] | MOMENTUM (Momelotinib vs. Danazol; Symptomatic and Anemic, Post-JAKi)[22] |

| Primary Endpoint | ≥35% Reduction in Spleen Volume at Week 24 (Non-inferiority) | ≥50% Improvement in Total Symptom Score (TSS) at Week 24 |

| Momelotinib | 26.5% | 25% |

| Control | 29% | 9% |

| p-value | 0.011 (Non-inferior) | 0.0095 |

| Key Secondary Endpoint | Transfusion Independence Rate at Week 24 | Transfusion Independence Rate at Week 24 |

| Momelotinib | Improved vs. Ruxolitinib (nominal p ≤ 0.019) | 31% |

| Control | - | 20% |

| p-value | - | - |

Experimental Protocols

Accurate and sensitive detection of driver mutations is crucial for the diagnosis and management of MPNs. The following sections provide detailed methodologies for the detection of the most common mutations.

Workflow for Molecular Diagnosis of MPNs

Figure 2: Molecular Diagnostic Workflow for Myeloproliferative Neoplasms. This flowchart outlines a typical stepwise approach for the molecular diagnosis of MPNs, starting with the exclusion of CML, followed by sequential testing for the key driver mutations in Ph-negative MPNs.[23][24][25][26]

Protocol for JAK2 V617F Detection by Allele-Specific PCR (AS-PCR)

This protocol is adapted from methods described for the sensitive detection of the JAK2 V617F mutation.[27][28][29]

1. DNA Extraction:

-

Extract genomic DNA from whole blood or bone marrow aspirate using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

-

Quantify the extracted DNA and assess its purity using a spectrophotometer.

2. PCR Reaction Setup:

-

Prepare a master mix for the PCR reaction. The final reaction volume is typically 25 µL.

-

Reagents:

-

12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, and MgCl₂)

-

1.0 µL Forward Primer (mutant-specific) (10 µM)

-

1.0 µL Forward Primer (wild-type-specific) (10 µM)

-

1.0 µL Reverse Primer (common) (10 µM)

-

50-100 ng Genomic DNA

-

Nuclease-free water to 25 µL

-

-

Primer Sequences:

-

Mutant-specific Forward: 5'-AGC ATT TGG TTT TAA ATT ATG GAG TAT AT G-3'

-

Wild-type-specific Forward: 5'-AGC ATT TGG TTT TAA ATT ATG GAG TAT AG G-3'

-

Common Reverse: 5'-CTG AAT AGT CCT ACA GTG TTT TCA G-3'

-

3. PCR Cycling Conditions:

-

Initial denaturation: 95°C for 15 minutes

-

40 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final extension: 72°C for 7 minutes

4. Gel Electrophoresis:

-

Analyze the PCR products on a 2% agarose gel stained with a fluorescent DNA dye.

-

The presence of a specific band size indicates the presence of the wild-type and/or mutant allele. A control PCR amplifying a larger fragment of the JAK2 gene should be run in parallel to ensure DNA integrity.

Protocol for CALR Exon 9 Mutation Detection by Fragment Analysis

This method is highly effective for detecting the various insertion and deletion mutations in exon 9 of the CALR gene.[30][31][32][33][34][35]

1. DNA Extraction:

-

Extract genomic DNA as described in section 4.2.1.

2. PCR Amplification:

-

Perform PCR to amplify exon 9 of the CALR gene using a fluorescently labeled forward primer (e.g., with 6-FAM).

-

Reagents (25 µL reaction):

-

12.5 µL 2x PCR Master Mix

-

1.0 µL Forward Primer (fluorescently labeled) (10 µM)

-

1.0 µL Reverse Primer (10 µM)

-

50-100 ng Genomic DNA

-

Nuclease-free water to 25 µL

-

-

Primer Sequences:

-

Forward (6-FAM labeled): 5'-[6-FAM]GGC AAG GCG GAG GAG TTC A-3'

-

Reverse: 5'-GGC CTC AGT CCA GGC CCT-3'

-

3. PCR Cycling Conditions:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 10 minutes

4. Capillary Electrophoresis:

-

Dilute the PCR product and mix with a size standard (e.g., GeneScan 500 LIZ).

-

Denature the mixture and run on a capillary electrophoresis instrument (e.g., ABI 3130 Genetic Analyzer).

-

Analyze the data using appropriate software (e.g., GeneMapper). A wild-type sample will show a single peak of a specific size, while samples with insertions or deletions will show an additional peak of a different size.

Protocol for MPL W515L/K Mutation Detection by Sanger Sequencing

Sanger sequencing is a reliable method for identifying the specific point mutations at codon 515 of the MPL gene.[36][37]

1. DNA Extraction:

-

Extract genomic DNA as described in section 4.2.1.

2. PCR Amplification:

-

Amplify the region of MPL exon 10 containing codon 515.

-

Reagents (50 µL reaction):

-

25 µL 2x PCR Master Mix

-

2.0 µL Forward Primer (10 µM)

-

2.0 µL Reverse Primer (10 µM)

-

100-200 ng Genomic DNA

-

Nuclease-free water to 50 µL

-

-

Primer Sequences:

-

Forward: 5'-GGC AGG AGT CCT GCT GTC T-3'

-

Reverse: 5'-AGG GAC CTG GTC TCC ACA G-3'

-

3. PCR Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 10 minutes

4. PCR Product Purification:

-

Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup.

5. Sequencing Reaction:

-

Perform cycle sequencing using a BigDye Terminator kit with either the forward or reverse PCR primer.

-

Purify the sequencing products.

6. Capillary Electrophoresis and Data Analysis:

-

Run the purified sequencing products on a capillary electrophoresis instrument.

-

Analyze the sequence data using appropriate software to identify any nucleotide changes at codon 515.

Conclusion

The journey of understanding myeloproliferative neoplasms, from their initial clinical description to the elucidation of their molecular underpinnings, represents a remarkable success story in translational medicine. The discovery of the BCR-ABL1 fusion gene and the subsequent development of targeted inhibitors for CML provided a paradigm for the development of therapies for other cancers. The identification of the JAK2, CALR, and MPL mutations in Ph-negative MPNs has similarly revolutionized their diagnosis, classification, and treatment. The development of JAK inhibitors has significantly improved the quality of life for many patients with myelofibrosis. However, challenges remain, including the management of drug resistance, the development of therapies that can modify the natural history of the disease, and the quest for curative strategies. Continued research into the complex biology of MPNs is essential to address these unmet needs and further improve outcomes for patients with these chronic hematologic malignancies.

References

- 1. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 2. researchgate.net [researchgate.net]

- 3. huwellife.com [huwellife.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Overview of MPNs: History, Pathogenesis, Diagnostic Criteria, and Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Timeline of key drug approvals in MPN treatment [mpn-hub.com]

- 8. JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Efficacy, safety and survival with ruxolitinib in patients with myelofibrosis: results of a median 2-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy, safety and survival with ruxolitinib in patients with myelofibrosis: results of a median 2-year follow-up of COMFORT-I | Haematologica [haematologica.org]

- 12. targetedonc.com [targetedonc.com]

- 13. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Updated results of the placebo‐controlled, phase III JAKARTA trial of fedratinib in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe thrombocytopenia [mpn-hub.com]

- 17. researchgate.net [researchgate.net]

- 18. onclive.com [onclive.com]

- 19. ascopubs.org [ascopubs.org]

- 20. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. focusononcology.com [focusononcology.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Detection of MPLW515L/K Mutations and Determination of Allele Frequencies with a Single-Tube PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. academic.oup.com [academic.oup.com]

- 32. scispace.com [scispace.com]

- 33. Calreticulin Exon 9 Mutation | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 34. cda-amc.ca [cda-amc.ca]

- 35. Development and validation of CALR mutation testing for clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Detection of MPLW515L/K Mutations and Determination of Allele Frequencies with a Single-Tube PCR Assay | PLOS One [journals.plos.org]

- 37. oncology.labcorp.com [oncology.labcorp.com]

An In-depth Technical Guide to the Core Biological Functions and Signaling Pathways in Melanoma

Acknowledgment of Inquiry and Clarification of "MPNE"

It is important to clarify that "this compound" refers to the Melanoma Patient Network Europe , a patient advocacy organization. Initial research indicates that "this compound" is not a recognized gene, protein, or biological molecule with an established biological function in scientific literature.

This technical guide will therefore focus on the biological functions and signaling pathways central to the study of melanoma, the disease area of focus for the Melanoma Patient Network Europe. This information is critical for researchers, scientists, and drug development professionals working to understand and target this malignancy.

Introduction to Melanoma Biology

Melanoma is a form of skin cancer arising from melanocytes, the cells responsible for producing the pigment melanin. The development and progression of melanoma are driven by a complex interplay of genetic mutations and dysregulated signaling pathways that govern cell growth, proliferation, survival, and metastasis. Understanding these core biological processes is fundamental to developing effective therapeutic strategies.

Core Biological Functions in Melanoma

Melanogenesis and Pigmentation

Melanocytes produce melanin within specialized organelles called melanosomes. This process, known as melanogenesis, is regulated by various signaling pathways. In melanoma, the machinery of melanogenesis can be altered, contributing to the heterogeneous pigmentation observed in tumors.

The synthesis of melanin involves a series of enzymatic reactions catalyzed by key enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT). The type and amount of melanin produced are influenced by the local microenvironment and genetic factors.

Cell Proliferation and Survival

A hallmark of cancer, including melanoma, is uncontrolled cell proliferation and evasion of apoptosis (programmed cell death). This is often the result of mutations in key signaling proteins that lead to constitutive activation of pro-growth pathways and inactivation of tumor suppressor mechanisms.

Invasion and Metastasis

The high mortality rate of melanoma is primarily due to its propensity to metastasize to distant organs. This process involves the loss of cell-cell adhesion, increased cell motility, and invasion of surrounding tissues and blood vessels. A key protein involved in melanoma invasion is aminopeptidase N, which has been shown to play a role in the degradation of the basement membrane.[1]

Key Signaling Pathways in Melanoma

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In a majority of melanoma cases, this pathway is constitutively activated, most commonly through mutations in the BRAF or NRAS genes.

Diagram of the MAPK/ERK Signaling Pathway

References

Navigating the Therapeutic Landscape of Malignant Peripheral Nerve Sheath Tumors: A Technical Guide to Target Identification and Validation

For Immediate Release

This technical guide provides an in-depth overview of the core principles and methodologies for identifying and validating therapeutic targets in Malignant Peripheral Nerve Sheath Tumors (MPNE), also known as Malignant Peripheral Nerve Sheath Tumors (MPNST). Geared towards researchers, scientists, and drug development professionals, this document outlines the critical signaling pathways implicated in this compound pathogenesis, details robust experimental protocols for target discovery and validation, and presents quantitative data to support preclinical therapeutic strategies.

Introduction: The Challenge of this compound

Malignant Peripheral Nerve Sheath Tumors (MPNEs) are aggressive, rare soft tissue sarcomas that arise from the Schwann cell lineage of peripheral nerves.[1][2] They occur sporadically or in association with the genetic disorder Neurofibromatosis type 1 (NF1).[1][2] The prognosis for patients with this compound remains poor, with high rates of local recurrence and distant metastasis, underscoring the urgent need for novel and effective therapeutic targets.

Key Signaling Pathways in this compound Pathogenesis

The development and progression of this compound are driven by the dysregulation of several key signaling pathways. Understanding these pathways is fundamental to identifying rational therapeutic targets.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In a majority of MPNEs, particularly those associated with NF1, loss of the NF1 tumor suppressor gene leads to hyperactivation of Ras and its downstream effectors.[1][3][4][5] This constitutive activation of the MAPK pathway is a key driver of this compound tumorigenesis.[1][3][5]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, survival, and metabolism that is frequently hyperactivated in this compound.[1][6][7][8] This activation can be a consequence of upstream Ras signaling or due to alterations in components of the pathway itself, such as loss of the tumor suppressor PTEN.[7][8]

The Wnt/β-catenin Pathway

Recent studies have implicated the canonical Wnt/β-catenin signaling pathway in the development and progression of Schwann cell tumors, including this compound.[9][10] Activation of this pathway, which can occur through various mechanisms, leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator to promote cell proliferation.[9][10]

Target Identification Strategies

Identifying novel therapeutic targets is a critical first step in the drug development pipeline. A multi-pronged approach, combining genomic, proteomic, and functional screening methodologies, is essential for robust target discovery.

Functional Genomics Screening (CRISPR-Cas9)

CRISPR-Cas9-based functional genomic screens have emerged as a powerful tool for identifying genes that are essential for the survival and proliferation of cancer cells.[11][12][13][14] These screens can be performed in a pooled or arrayed format to systematically knock out genes and assess the resulting cellular phenotype.

Target Validation Methodologies

Once potential targets are identified, they must undergo rigorous validation to confirm their role in this compound pathogenesis and their suitability for therapeutic intervention.

In Vitro Validation

Initial validation is typically performed using a panel of this compound cell lines. Key in vitro assays include:

-

Cell Viability Assays: To assess the effect of target inhibition (e.g., using small molecule inhibitors or siRNA/shRNA) on cell proliferation and survival.

-

Western Blotting: To confirm target engagement and modulation of downstream signaling pathways.

-

Apoptosis Assays: To determine if target inhibition induces programmed cell death.

In Vivo Validation

Promising targets are further validated in preclinical in vivo models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs).

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of selected targeted agents in this compound models.

Table 1: In Vitro Efficacy of Targeted Inhibitors in MPNST Cell Lines (IC50 Values)

| Compound | Target(s) | MPNST Cell Line | IC50 (nM) | Reference |

| Trametinib | MEK1/2 | S462 | <100 | [15] |

| Trametinib | MEK1/2 | T265 | <100 | [15] |

| Trametinib | MEK1/2 | ST88-14 | <100 | [15] |

| Trametinib | MEK1/2 | S462TY | <100 | [15] |

| Selumetinib | MEK1/2 | S462 | ~500 | [15] |

| TAK-733 | MEK1/2 | S462 | ~200 | [15] |

| Everolimus (RAD001) | mTORC1 | S462 | 1000-2100 | [7] |

| Everolimus (RAD001) | mTORC1 | S462-TY | 1000-2100 | [7] |

| Everolimus (RAD001) | mTORC1 | ST8814 | 1000-2100 | [7] |

| PD-0325901 | MEK1/2 | S462 | 1.3-127.8 | [7] |

| PD-0325901 | MEK1/2 | T265 | 1.3-127.8 | [7] |

| AZD8055 | mTORC1/2 | 90-8 | 70-140 | [16] |

| AZD8055 | mTORC1/2 | 88-14 | 70-140 | [16] |

| AZD8055 | mTORC1/2 | 96-2 | 70-140 | [16] |

| Capmatinib | MET | p53-functional | <1000 | [17] |

| Trametinib | MEK1/2 | NF1-MET | ~40 | [17] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: In Vivo Efficacy of Targeted Inhibitors in MPNST Xenograft Models

| Compound | Model | Dosing | Outcome | Reference |

| Trametinib | S462 Xenograft | 1 mg/kg, daily | Significant tumor growth inhibition | [15][18] |

| TAK-733 | S462 Xenograft | 3 mg/kg, daily | Significant tumor growth inhibition | [15][18] |

| Selumetinib | S462 Xenograft | 25 mg/kg, daily | Significant tumor growth inhibition | [15][18] |

| PD0325901 | S462TY Xenograft | 10 mg/kg, daily | Reduced tumor volume, prolonged survival | [19][20] |

| Everolimus (RAD001) | MPNST Xenograft | Not specified | Delayed tumor formation | [7] |

| Everolimus + PD-901 | GEMM | Not specified | Synergistic reduction in tumor burden and size, increased lifespan | [7] |

| MK-2206 + AZD8055 | MPNST Xenograft | Not specified | No significant effect on tumor growth | [21] |

Detailed Experimental Protocols

CRISPR-Cas9 Knockout Screen

Objective: To identify genes essential for MPNST cell survival.

-

Cell Line Preparation: Establish a stable Cas9-expressing MPNST cell line.

-

sgRNA Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Cell Culture and Screening: Culture the transduced cell population for a defined period (e.g., 14-21 days) under standard or selective conditions (e.g., in the presence of a targeted drug).

-

Genomic DNA Extraction: Harvest cells at an early time point (reference) and at the end of the screen, and extract genomic DNA.

-

sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted or enriched in the cell population over time. Genes targeted by depleted sgRNAs are considered essential for cell survival under the tested conditions.

Western Blotting for Pathway Analysis

Objective: To assess the activation state of key signaling proteins.

-

Cell Lysis: Lyse MPNST cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes.

-

RNA Extraction: Isolate total RNA from MPNST cells or tumor tissue using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification curves and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies

Objective: To evaluate the in vivo efficacy of a therapeutic agent.

-

Tumor Implantation: Surgically implant fresh patient-derived MPNST tissue fragments subcutaneously into immunocompromised mice (e.g., NOD-SCID gamma mice).

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Passaging: Once tumors reach a sufficient size (e.g., 1000-1500 mm³), passage the tumor to a new cohort of mice for expansion.

-

Efficacy Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the therapeutic agent and vehicle control according to the planned dose and schedule.

-

Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry and Western blotting.

Immunohistochemistry (IHC) for Biomarker Analysis

Objective: To assess the expression and localization of proteins in tumor tissue.

-

Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin.

-

Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount them on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using heat and an appropriate buffer.

-

Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest.

-

Secondary Antibody and Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the antibody binding.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount the slides with a coverslip.

-

Imaging and Analysis: Image the stained slides and perform semi-quantitative or quantitative analysis of protein expression.

Conclusion

The identification and validation of novel therapeutic targets are paramount to improving outcomes for patients with this compound. This guide provides a framework for researchers and drug developers, outlining the key signaling pathways to target, robust methodologies for discovery and validation, and a summary of the current preclinical evidence for various targeted agents. A continued and concerted effort in these areas will be essential to translate promising preclinical findings into effective clinical therapies for this challenging disease.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Preclinical Assessment of MEK Inhibitors for Malignant Peripheral Nerve Sheath Tumors Reveals Differences in Efficacy and Adaptive Response [frontiersin.org]

- 6. Targeting the PI3K/mTOR axis, alone and in combination with autophagy blockade, for the treatment of malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-targeting the MAPK and PI3K/AKT/mTOR pathways in two genetically engineered mouse models of schwann cell tumors reduces tumor grade and multiplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malignant peripheral nerve sheath tumour (MPNST): the clinical implications of cellular signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Extending the Convergence of Canonical WNT Signaling and Classic Cancer Pathways for Treatment of Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Somatic CRISPR tumorigenesis and multiomic analysis reveal a pentose phosphate pathway disruption vulnerability in MPNSTs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advanced Applications of CRISPR Screening: Target Discovery Strategies Behind a Nature Study | Ubigene [ubigene.us]

- 13. selectscience.net [selectscience.net]

- 14. Therapeutic Target Discovery | Icahn School of Medicine [icahn.mssm.edu]

- 15. Preclinical Assessment of MEK Inhibitors for Malignant Peripheral Nerve Sheath Tumors Reveals Differences in Efficacy and Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. p53 modulates kinase inhibitor resistance and lineage plasticity in NF1-related MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. JCI - MEK inhibition exhibits efficacy in human and mouse neurofibromatosis tumors [jci.org]

- 20. JCI - MEK inhibition exhibits efficacy in human and mouse neurofibromatosis tumors [jci.org]

- 21. Combined Targeting of AKT and mTOR Inhibits Proliferation of Human NF1-Associated Malignant Peripheral Nerve Sheath Tumour Cells In Vitro but not in a Xenograft Mouse Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of MPNE

Disclaimer: The following technical guide pertains to the compound 3-(1-methyl-1-phenylethyl)-5-pent-1-ynyl-1,2,4-oxadiazole. It is assumed that the acronym "MPNE" refers to this specific chemical entity. The information provided is based on available scientific literature for this compound and structurally related 1,2,4-oxadiazole derivatives.

This document is intended for researchers, scientists, and drug development professionals to provide an in-depth understanding of the solubility and stability characteristics of this compound.

Introduction

This compound, or 3-(1-methyl-1-phenylethyl)-5-pent-1-ynyl-1,2,4-oxadiazole, is a molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry and is often utilized as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability.[1][2] Understanding the solubility and stability of this compound is crucial for its development as a potential therapeutic agent, as these properties directly impact its formulation, delivery, and in vivo performance.

Solubility Profile

General Solubility of 1,2,4-Oxadiazole Derivatives

1,2,4-oxadiazole derivatives are often characterized by low water solubility due to their relatively nonpolar nature.[1] To address this, the use of co-solvents is a common strategy in experimental assays and formulation development.

Table 1: Common Co-solvents for Enhancing Solubility of 1,2,4-Oxadiazole Compounds

| Co-solvent | Typical Starting Concentration (v/v) | Notes |

| Dimethyl Sulfoxide (DMSO) | < 1% (up to 5%) | High solubilizing power; potential for cell toxicity at higher concentrations. |

| Ethanol | 1-5% | Biocompatible and readily available; may cause precipitation of proteins at higher concentrations.[3] |

| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity and good solubilizing capacity; can be viscous and may interfere with certain assays.[3] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3]

Experimental Workflow:

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, buffer, or a co-solvent mixture) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability Profile

The stability of 1,2,4-oxadiazole derivatives is significantly influenced by pH. While specific stability data for this compound is not available, studies on structurally similar compounds provide valuable insights into its potential degradation pathways.

pH-Dependent Stability

A study on the 1,2,4-oxadiazole derivative BMS-708163 revealed that the compound exhibits maximum stability in a pH range of 3-5.[4] Degradation rates increase at both lower and higher pH values.

Table 2: pH-Dependent Stability of a 1,2,4-Oxadiazole Derivative

| pH Condition | Stability | Degradation Mechanism |

| Low pH (<3) | Unstable | Protonation of the N-4 atom of the oxadiazole ring, followed by nucleophilic attack and ring opening to form an aryl nitrile degradation product.[4] |

| pH 3-5 | Maximum Stability | - |

| High pH (>5) | Unstable | Nucleophilic attack on the methine carbon, leading to the generation of an anion on the N-4 atom and subsequent ring opening upon proton capture from a proton donor (e.g., water).[4] |

Degradation Pathways

The degradation of the 1,2,4-oxadiazole ring under acidic and basic conditions proceeds through different mechanisms, as illustrated below.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify the degradation products and pathways of a drug substance.

Experimental Workflow:

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

-

Time Points: Samples are collected at various time points during the stress testing.

-

Analysis: A stability-indicating analytical method, typically LC-MS, is used to separate and quantify the parent compound and any degradation products.

-

Characterization: The structure of significant degradation products is elucidated, often using techniques like mass spectrometry and NMR.

Conclusion

While specific quantitative solubility and stability data for this compound (3-(1-methyl-1-phenylethyl)-5-pent-1-ynyl-1,2,4-oxadiazole) are not extensively documented in publicly available literature, this guide provides a framework for understanding its likely properties based on the behavior of related 1,2,4-oxadiazole compounds. The stability of this compound is expected to be optimal in the pH range of 3-5, with degradation occurring under more acidic or basic conditions. Its aqueous solubility is likely to be poor, necessitating the use of co-solvents for in vitro and formulation studies. The experimental protocols outlined in this document provide a starting point for the systematic evaluation of the solubility and stability of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Acronym: "MPNE" Refers to Melanoma Patient Network Europe, Not a Specific Compound

An in-depth review of available scientific and medical literature reveals that the acronym "MPNE" predominantly stands for the Melanoma Patient Network Europe , a well-established patient advocacy organization. There is no readily available information to suggest that "this compound" is a designation for a specific chemical compound, drug, or therapeutic agent for which a safety and toxicity profile could be compiled.

The initial investigation, aimed at gathering data for a technical guide on the safety and toxicity of a substance assumed to be "this compound," consistently led to resources related to the patient network. This organization focuses on improving the lives of melanoma patients through advocacy, education, and by providing resources and a collaborative network.[1][2][3][4] Their work involves addressing issues faced by European melanoma patients, advocating for better treatment access, and fostering a community for patients, caregivers, and advocates.[1][2]

Further searches for "this compound safety profile," "this compound toxicity studies," and related pharmacological terms did not yield any relevant results for a specific molecule. The search results were often populated with information about the Melanoma Patient Network Europe's principles, consensus statements on data and AI in healthcare, and their various initiatives.[5] Some unrelated results referenced "micro- and nanoplastics" (MNPs) and a deep learning model for toxicity prediction named "ToxMPNN," none of which are relevant to a singular compound designated "this compound."[6][7]

Given the comprehensive nature of the search and the consistent identification of this compound as the Melanoma Patient Network Europe, it is concluded that the request for a technical whitepaper on the safety and toxicity profile of "this compound" is based on a misunderstanding of the acronym.

Therefore, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, and visualizations of signaling pathways, as there is no identifiable compound associated with "this compound" in the public domain. Researchers, scientists, and drug development professionals seeking information on specific therapeutic agents should refer to them by their established chemical or brand names.

References

- 1. mpneurope.org [mpneurope.org]

- 2. mpneurope.org [mpneurope.org]

- 3. Melanoma Patient Network Europe (this compound) [precisionmedicine.synapseconnect.org]

- 4. Melanoma Patient Network Europe (this compound) [patientengagement.synapseconnect.org]

- 5. This compound patient consensus on data and AI 2.0 by this compound - Issuu [issuu.com]

- 6. Perspectives on the Toxic Effects of Micro- and Nanoplastics on the Environment: A Bibliometric Analysis of the 2014 to 2023 Period - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ToxMPNN: A deep learning model for small molecule toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Investigating the Effects of Synthetic Progestins in Cell Culture

These application notes provide an overview and detailed protocols for studying the effects of two widely used synthetic progestins, Medroxyprogesterone Acetate (MPA) and Norethisterone (NET), on various cell lines in vitro. These compounds are common components of hormonal therapies and contraceptives, and their impact on cellular processes is a significant area of research, particularly in the context of cancer and cardiovascular health. The following protocols are designed for researchers, scientists, and drug development professionals to investigate the cellular and molecular responses to MPA and NET.

Introduction

Medroxyprogesterone acetate (MPA) and Norethisterone (NET) are synthetic progestins that exert their effects by interacting with steroid hormone receptors. MPA is a C21-progestogen, while NET is a C19-progestogen.[1] Their binding affinities for different steroid receptors, including the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR), can lead to varied and sometimes opposing biological effects.[2][3] For instance, MPA has been shown to bind to the glucocorticoid receptor with higher affinity compared to NET.[2] Research has indicated that MPA may antagonize some of the beneficial vascular effects of estradiol, whereas NET appears to be neutral in this regard.[1] In the context of the female genital tract, MPA and NET can differentially regulate the expression of pro-inflammatory cytokine genes, with MPA's effects sometimes being mediated through the androgen receptor.[4]

Data Presentation

The following tables summarize the quantitative effects of MPA and NET on cell proliferation as reported in the literature. This data can serve as a reference for designing dose-response experiments.

Table 1: Effect of MPA and NET on Serum-Stimulated Human Coronary Artery Smooth Muscle Cell Growth [1]

| Treatment | Concentration (M) | Change in Cell Growth (%) |

| Estradiol | 10⁻⁶ | -18% |

| 10⁻⁵ | -34% | |

| MPA | 10⁻⁶ | +29% |

| 10⁻⁵ | +47% | |

| MPA + Estradiol | 10⁻⁶ | +26% |

| 10⁻⁵ | +44% | |

| NET | 10⁻⁸ to 10⁻⁵ | No significant effect |

Table 2: Effect of MPA on HIV-1 Replication in Peripheral Blood Mononuclear Cells (PBMCs) [3]

| Treatment | Concentration (nM) | Relative HIV-1 Infection (%) |

| Vehicle | - | 100% |

| MPA | 1 | ~120% |

| 10 | ~180% | |

| 100 | ~250% | |

| NET | 1, 10, 100 | No significant increase |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of MPA and NET on the proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., CAMA-1 mammary cancer cells)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MPA and NET stock solutions (dissolved in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-